Cas no 1622-61-3 (clonazepam--dea schedule iv item)

clonazepam--dea schedule iv item Chemical and Physical Properties
Names and Identifiers
-
- clonazepam--dea schedule iv item
- clonazepam methanol solution
- Clonazepam (DD)
- 5-(2-chlorophenyl)-7-nitro-1H-1,4-benzodiazepin-2(3H)-one
- Clonazepam
- ***
- Clonazepam solution
- 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2(1H)-one
- Clonopin
- Klonopin
- Landsen
- Ribotril
- Rivotri
- Rivotril
- RO4023
- ro4-8180
- ro5-4023
- Sentil
-
- MDL: MFCD00057746
- Inchi: 1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)
- InChI Key: DGBIGWXXNGSACT-UHFFFAOYSA-N
- SMILES: O=[N+](C1C=CC2=C(C(C3=CC=CC=C3Cl)=NCC(N2)=O)C=1)[O-]
Computed Properties
- Exact Mass: 315.04100
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: nothing
Experimental Properties
- Color/Form: , quasi white crystalline powder
- Density: 1.4592 (rough estimate)
- Melting Point: 236.5-238.50C
- Flash Point: Fahrenheit: 48.2 ° f
Celsius: 9 ° c - Refractive Index: 1.6470 (estimate)
- PSA: 87.28000
- LogP: 3.13450
- Solubility: Soluble in water, easily soluble in methanol \ ether \ benzene
- pka: 1.5, 10.5(at 25℃)
- Color/Form: 1.0 mg/mL in methanol
clonazepam--dea schedule iv item Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H301 + H311 + H331-H370
- Warning Statement: P210-P260-P280-P301+P310-P311
- Hazardous Material transportation number:UN 1230 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: S7; S16; S36/37; S45; S24
- RTECS:DF2100000
-
Hazardous Material Identification:
- Hazard Level:6.1(b)
- PackingGroup:III
- Toxicity:LD50 orally in mice: >4000 mg/kg (Blum)
- Safety Term:6.1(b)
- Risk Phrases:R11; R23/24/25; R39/23/24/25
- Packing Group:III
- Storage Condition:2-8°C
- Packing Group:III
- HazardClass:6.1(b)
clonazepam--dea schedule iv item Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-907-1ML |
clonazepam--dea schedule iv item |
1622-61-3 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
273.41 | 2021-05-13 |
clonazepam--dea schedule iv item Related Literature
-
Cristina Latorre,Manuel Hernández Blanco,Encarna Lorenzo Abad,Jose Vicente,Lucas Hernández Analyst 1988 113 317
-
W. Franklin Smyth,M. R. Smyth,J. A. Groves,S. B. Tan Analyst 1978 103 497
-
Jing An,Xin Wang,Ying Li,Weijun Kang,Kaoqi Lian RSC Adv. 2022 12 3394
-
Richard Bade,Maulik Ghetia,Jason M. White,Cobus Gerber Anal. Methods 2020 12 3637
-
P. Fernández,M. Regenjo,A. M. Fernández,R. A. Lorenzo,A. M. Carro Anal. Methods 2014 6 8239
Additional information on clonazepam--dea schedule iv item
Clonazepam (CAS No. 1622-61-3) – A Comprehensive Overview in Modern Pharmaceutical Research
Clonazepam, chemically identified by the CAS number 1622-61-3, is a well-established benzodiazepine derivative widely recognized for its therapeutic applications in the management of various neurological and psychiatric disorders. As an DEA Schedule IV item, it is subject to stringent regulatory oversight due to its potential for abuse and dependence. This compound has garnered significant attention in recent years, not only for its clinical efficacy but also for its role in advancing our understanding of central nervous system (CNS) pharmacology. The latest research endeavors have further elucidated the molecular mechanisms underpinning its therapeutic effects, as well as explored novel derivatives and formulations aimed at enhancing safety and efficacy.
The pharmacological profile of clonazepam is characterized by its high affinity for the GABA-A receptor, where it exerts its primary effects by potentiating the inhibitory neurotransmitter GABA. This mechanism of action underpins its efficacy in treating conditions such as seizures, panic disorders, and sleep disturbances. Recent studies have highlighted the compound's ability to modulate not only GABAergic but also other neurotransmitter systems, including serotonin and dopamine pathways, which may contribute to its broad spectrum of therapeutic applications. For instance, investigations have demonstrated that clonazepam can modulate serotonergic receptors (e.g., 5-HT1A) in the brain, potentially explaining some of its anxiolytic properties beyond traditional GABAergic mechanisms.
In clinical settings, clonazepam is primarily prescribed for the treatment of generalized anxiety disorders (GAD), panic attacks, and various types of epilepsy. Its rapid onset of action and long half-life make it particularly suitable for managing acute episodes of anxiety or seizures. However, the compound's potential for tolerance and dependence necessitates careful dosing regimens and gradual tapering when discontinuing treatment. Contemporary research has focused on optimizing dosing strategies to minimize side effects while maintaining therapeutic efficacy. For example, studies have explored the use of slow-release formulations to reduce peak plasma concentrations and mitigate issues such as sedation and cognitive impairment.
One of the most compelling areas of research involving clonazepam has been its investigation as a potential treatment for neurodegenerative diseases. Emerging evidence suggests that benzodiazepines, including clonazepam, may possess neuroprotective properties by modulating inflammatory pathways and oxidative stress. Preclinical studies have demonstrated that clonazepam can attenuate neuroinflammation in models of Alzheimer's disease and Parkinson's disease by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines. Furthermore, research has indicated that clonazepam may enhance synaptic plasticity, a critical factor in learning and memory processes affected by neurodegeneration.
The development of novel derivatives of clonazepam represents another frontier in pharmaceutical innovation. By modifying the chemical structure to enhance specific pharmacokinetic or pharmacodynamic properties, researchers aim to create compounds with improved therapeutic profiles. For example, studies have investigated analogs with increased selectivity for certain GABA-A receptor subtypes or enhanced metabolic stability. Such derivatives could potentially offer benefits over traditional formulations by reducing side effects or extending duration of action. Computational modeling techniques have played a pivotal role in these endeavors by predicting how structural modifications will influence biological activity.
Advances in drug delivery systems have also contributed to the evolving landscape of clonazepam therapy. Transdermal patches and sublingual formulations are among the newer delivery methods that have been developed to provide more consistent blood levels compared to oral administration. These innovations address one of the key challenges associated with benzodiazepines: variability in absorption rates leading to unpredictable therapeutic responses. Additionally, nanotechnology-based drug delivery systems are being explored as a means to enhance bioavailability and target specific brain regions more precisely.
The role of genetics in determining individual responses to clonazepam therapy has become increasingly evident through pharmacogenomic studies. Genetic variations in drug-metabolizing enzymes (e.g., CYP3A4) can significantly influence how individuals metabolize clonazepam, thereby affecting both efficacy and safety profiles. Personalized medicine approaches leveraging genetic testing could enable clinicians to tailor dosing regimens more precisely to individual patients' metabolic profiles, optimizing outcomes while minimizing adverse effects.
Emerging evidence also suggests potential applications of clonazepam in adjunctive treatments for mood disorders such as depression and bipolar disorder. While not a primary treatment for these conditions, preliminary studies indicate that clonazepam may augment antidepressant therapies by modulating anxiety symptoms—a common comorbidity in mood disorders. This finding underscores the multifaceted role that CNS-active compounds like clonazepam can play in addressing complex psychiatric conditions.
The future direction of research on clonazepam is likely to be shaped by interdisciplinary collaborations between chemists, pharmacologists, neuroscientists, and clinicians. By integrating insights from multiple fields—including structural biology, computational chemistry, and clinical trials—scientists aim to unlock new therapeutic possibilities for this versatile compound. Furthermore, ongoing efforts to develop safer alternatives without compromising efficacy will continue to drive innovation in benzodiazepine-based therapies.
1622-61-3 (clonazepam--dea schedule iv item) Related Products
- 1704097-65-3((3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid)
- 1252851-03-8(N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide)
- 899996-61-3(N-(4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide)
- 2059940-41-7(3-(bromomethyl)-5H,6H,7H-pyrrolo1,2-aimidazole)
- 2171368-34-4((3R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid)
- 895805-03-5(2-chloro-N-3-(6-methoxypyridazin-3-yl)phenylbenzene-1-sulfonamide)
- 1806995-67-4(6-Bromo-3-(chloromethyl)-2-(difluoromethyl)-4-fluoropyridine)
- 304464-98-0(3-Hydroxy Ivabradine)
- 2138135-21-2(2-2-(propan-2-yloxy)ethyl-2H-1,2,3-triazol-4-amine)
- 1261986-81-5(5-(3-Chloro-5-fluorophenyl)-3-methylphenol)




